molecular formula C12H15N B1265685 (4-tert-Butylphenyl)acetonitrile CAS No. 3288-99-1

(4-tert-Butylphenyl)acetonitrile

Cat. No.: B1265685
CAS No.: 3288-99-1
M. Wt: 173.25 g/mol
InChI Key: QKJPXROEIJPNHG-UHFFFAOYSA-N
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Description

(4-tert-Butylphenyl)acetonitrile is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(4-tert-Butylphenyl)acetonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been used in studies focusing on inhibiting Akt1 and SCD1, which are crucial in cancer research . The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and affecting downstream signaling pathways. Additionally, this compound has been shown to interact with other biomolecules, such as phosphite antioxidants, leading to the formation of degradation products that inhibit cell growth .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to inhibit cell growth in mammalian cell lines, particularly in the context of biopharmaceutical manufacturing . The compound influences cell function by decreasing mitochondrial membrane potential, which is crucial for cellular energy production. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, inhibiting their activity. For example, the compound inhibits the activity of Akt1 and SCD1 by binding to their active sites . Additionally, this compound affects gene expression by modulating transcription factors and other regulatory proteins. This leads to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that this compound degrades over time, leading to the formation of degradation products that inhibit cell growth . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular function, including reduced cell proliferation and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to inhibit cell growth without causing significant toxicity . At higher doses, this compound can cause toxic effects, including reduced cell viability and increased apoptosis. Threshold effects have been observed, where the compound’s inhibitory effects on cell growth become more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound affects metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . This leads to changes in the levels of metabolites, which can affect cellular energy production and other metabolic functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its inhibitory effects on enzymes and proteins, as it ensures that this compound reaches its target sites within the cell .

Properties

IUPAC Name

2-(4-tert-butylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJPXROEIJPNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052011
Record name (4-tert-Butylphenyl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3288-99-1
Record name (4-tert-Butylphenyl)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3288-99-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-tert-Butylphenyl)acetonitrile
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Record name 3288-99-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85354
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Record name Benzeneacetonitrile, 4-(1,1-dimethylethyl)-
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Record name (4-tert-Butylphenyl)acetonitrile
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Record name (4-tert-butylphenyl)acetonitrile
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Record name (4-TERT-BUTYLPHENYL)ACETONITRILE
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Synthesis routes and methods I

Procedure details

0.22 g of dibenzo-18-crown-6-ether and 1.57 g of sodium cyanide were suspended in 20 ml of DMSO, and 5.00 g of 4-tert-butylbenzyl bromide was dropwise added thereto with cooling with water. After having been stirred overnight at room temperature, the resulting mixture was further stirred at 50° C. for 5 hours. After this was left to be at room temperature, water was added thereto and extracted with ether. The organic layer was washed with water, and dried over sodium sulfate, and the solvent was distilled off under reduced pressure. The residual product was purified through silica gel column chromatography to obtain 1.19 g of 4-tert-butylphenylacetonitrile was obtained from the fraction eluted with n-hexane:ethyl acetate=5:1.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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Quantity
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Quantity
20 mL
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Quantity
0.22 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

Sodium cyanide (1.07 g, 22 mmol) was added to a stirred solution of 4-t-butylbenzylbromide (5 g, 22 mmol) in a mixture of EtOH--H2O (6:1) (70 mL). The reaction mixture was allowed to stir under reflux conditions for 4 hours. After cooling the mixture to room temperature, the solvent was evaporated under reduced pressure to afford a yellow oil. The oil was suspended in water (20 mL) and extracted with ether (3×25 mL). The solvent was removed under reduced pressure to give a yellow oil which was purified by distillation (Kugelrohr, bp 120-125° C., 0.2 mm Hg) to afford 3.37 g (89%) of the title compound as a colorless oil.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods III

Procedure details

4-t-Butyl-2-methylphenylacetonitrile, from 4-t-butyl-2-methylbenzylchloride (Example 3c); oil, bp 135-140° C.
Quantity
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Synthesis routes and methods IV

Procedure details

A mixture consisting of 107 g p-tert.butylbenzyl bromide, 2 g tetra butyl-ammonium jodide and 37 g NaCN in 50 ml water was heated during 1 hour at 100° C. After cooling the reaction mixture, the organic layer was separated and distilled in vacuo with a yield of 78 g of the desired cyanide. Then this product was fractionated in vacuo. Yield of p-tert.butylbenzyl cyanide: 65 g (80%): boiling point: 118° C./0,7 kPa: nD =1,5110. This cyanide has a very strong odor which reminds one of algae, seaweed and ozone with ambergris-like, fatty and animal notes.
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
37 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-tert-Butylphenylacetonitrile in the synthesis of Cyflumetofen?

A: 4-tert-Butylphenylacetonitrile serves as a crucial starting material in the multi-step synthesis of Cyflumetofen. [] The process involves an initial esterification and transesterification of 4-tert-Butylphenylacetonitrile with dimethyl carbonate and ethylene glycol monomethyl ether, yielding an intermediate compound. This intermediate then reacts with 2-trifluoromethylbenzoyl chloride in the presence of a catalyst to produce the final product, Cyflumetofen. []

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